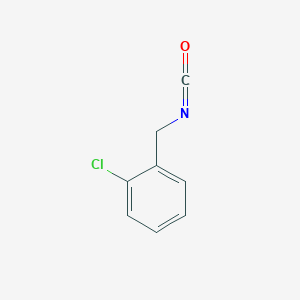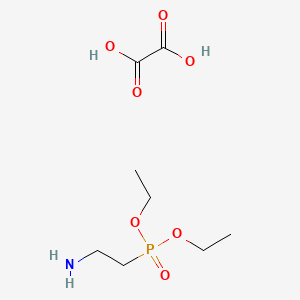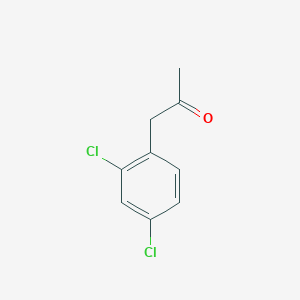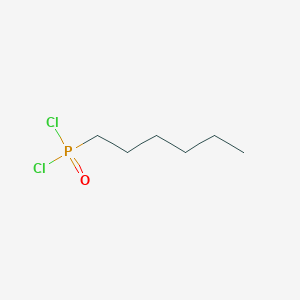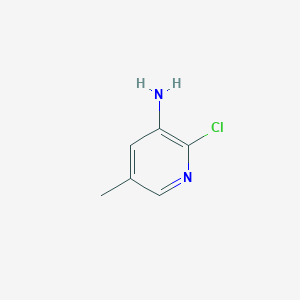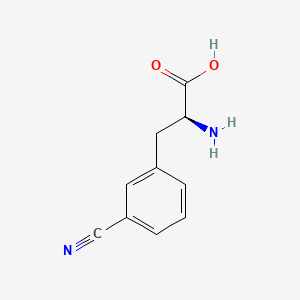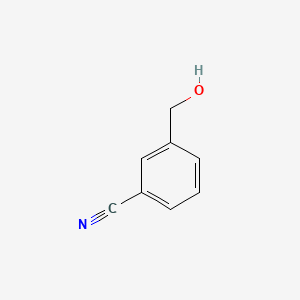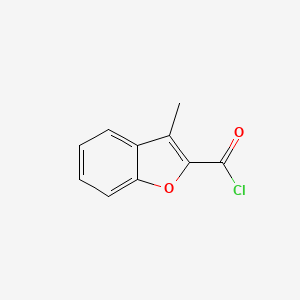
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid
Descripción general
Descripción
“4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 82437-74-91. It has a molecular weight of 234.281 and its linear formula is C12H10O3S1.
Synthesis Analysis
The synthesis of thiophene-2-carboxylic acid derivatives can be prepared by the oxidation of thiophene-2-carboxaldehyde2. However, specific synthesis methods for “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” are not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” is represented by the linear formula C12H10O3S1. Further details about its 3D conformer or crystal structure are not available in the searched resources.
Chemical Reactions Analysis
Specific chemical reactions involving “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” are not available in the searched resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.281. It is recommended to be stored in a refrigerated condition1. The purity of the compound is around 95%1.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have demonstrated significant antimicrobial and antioxidant activities. Specifically, compounds 2b and 4f exhibited robust antibacterial and antifungal properties. Additionally, compounds 4b and 4f showed profound antioxidant potential. These findings suggest that derivatives of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid could be potent candidates for pharmaceutical applications due to their antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).
Biological Activities and Materials Science Applications
Substituted thiophenes, including derivatives of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, have a wide range of biological activities encompassing antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, and insecticidal effects. Moreover, these compounds find extensive use in materials science, particularly in the development of thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (Nagaraju et al., 2018).
Schiff-Base Metal Complexes and Biological Activity
Metal complexes derived from heterocyclic Schiff-bases, such as N′-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide, have been synthesized and showed potential biological activity. These complexes were found to be less resistive to microbial activities compared to free ligands, suggesting their potential for biological applications (Ahmed, Yousif, & Al-jeboori, 2013).
Chemical Stability and Protection of Carboxylic Acids
The esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol have been identified as acid- and base-stable protecting groups for carboxylic acids. These esters exhibit stability against a wide range of chemical conditions but can be conveniently deprotected, indicating their utility in chemical syntheses and possibly in derivatives of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
Synthesis of Polycyclic and Multi-substituted Thiophene Derivatives
A methodology for synthesizing novel polycyclic and multi-substituted thiophene derivatives, which could include derivatives of 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid, has been developed. This synthesis pathway could potentially be leveraged to create compounds with liquid crystalline, photochromic, and other functional properties (Yang & Fang, 2007).
Safety And Hazards
Specific safety and hazard information for “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” is not available in the searched resources.
Direcciones Futuras
There are no specific future directions or applications mentioned for “4-(4-Methoxyphenyl)thiophene-2-carboxylic acid” in the searched resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNYSAILYSWCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371589 | |
| Record name | 4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)thiophene-2-carboxylic acid | |
CAS RN |
82437-74-9 | |
| Record name | 4-(4-methoxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



